molecular formula C24H22FN5O4 B11929148 4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one

4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one

Cat. No.: B11929148
M. Wt: 463.5 g/mol
InChI Key: XRIROGBLGLPXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NF-1819 is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MGL), a β-lactam-based compound. It has shown significant potential in alleviating symptoms in multiple sclerosis models and exhibits analgesic effects in acute inflammatory pain models. NF-1819 is characterized by high membrane permeability and the ability to penetrate the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF-1819 involves the formation of a β-lactam ring, which is a crucial structural component for its inhibitory activity. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of NF-1819 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

NF-1819 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of NF-1819, each with potentially different biological activities .

Scientific Research Applications

NF-1819 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol lipase and its role in lipid metabolism.

    Biology: Employed in research to understand the biological pathways involving monoacylglycerol lipase and its impact on cellular functions.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as multiple sclerosis and inflammatory pain.

    Industry: Utilized in the development of new pharmaceuticals targeting monoacylglycerol lipase

Mechanism of Action

NF-1819 exerts its effects by irreversibly inhibiting monoacylglycerol lipase, an enzyme involved in the hydrolysis of monoacylglycerols to free fatty acids and glycerol. The inhibition of this enzyme leads to increased levels of monoacylglycerols, which can modulate various biological processes. The molecular targets and pathways involved include the endocannabinoid system, where monoacylglycerols act as signaling molecules .

Comparison with Similar Compounds

NF-1819 is unique in its high selectivity and irreversible inhibition of monoacylglycerol lipase. Similar compounds include:

These compounds share similar inhibitory activities but differ in their selectivity, potency, and pharmacokinetic properties, making NF-1819 a unique and valuable tool in scientific research .

Properties

Molecular Formula

C24H22FN5O4

Molecular Weight

463.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one

InChI

InChI=1S/C24H22FN5O4/c25-17-4-1-15(2-5-17)21-22(16-3-6-19-20(11-16)34-14-33-19)30(23(21)31)18-7-9-28(10-8-18)24(32)29-13-26-12-27-29/h1-6,11-13,18,21-22H,7-10,14H2

InChI Key

XRIROGBLGLPXQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.